molecular formula C17H17NO3 B12625401 (6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one CAS No. 920802-96-6

(6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one

Cat. No.: B12625401
CAS No.: 920802-96-6
M. Wt: 283.32 g/mol
InChI Key: BWOUQDTYEOAYLH-INIZCTEOSA-N
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Description

(6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one is a chiral morpholinone derivative characterized by a benzyloxy-substituted phenyl group at the 6-position of the morpholin-3-one ring, with an (R)-configured stereocenter. Key synthetic steps involve palladium-catalyzed hydrogenation for deprotection of benzyl groups (e.g., conversion of 4-[3-(benzyloxy)phenyl]morpholin-3-one to 4-(3-hydroxyphenyl)morpholin-3-one) . Its 1H NMR profile (e.g., δ 3.66–4.17 ppm for morpholine protons and aromatic signals at δ 6.65–7.19 ppm) confirms the core structure and substituent arrangement .

Properties

CAS No.

920802-96-6

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(6R)-6-(4-phenylmethoxyphenyl)morpholin-3-one

InChI

InChI=1S/C17H17NO3/c19-17-12-21-16(10-18-17)14-6-8-15(9-7-14)20-11-13-4-2-1-3-5-13/h1-9,16H,10-12H2,(H,18,19)/t16-/m0/s1

InChI Key

BWOUQDTYEOAYLH-INIZCTEOSA-N

Isomeric SMILES

C1[C@H](OCC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

C1C(OCC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one typically involves the reaction of a morpholine derivative with a benzyloxyphenyl compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

For industrial production, the synthesis of (6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carbonyl group in the morpholine ring can be reduced to form a hydroxyl derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

The major products formed from these reactions include benzaldehyde derivatives, hydroxyl derivatives, and various substituted morpholine compounds.

Scientific Research Applications

Alzheimer's Disease Treatment

Research indicates that compounds similar to (6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one exhibit inhibitory activity against beta-secretase (BACE1) and BACE2, enzymes involved in the production of beta-amyloid peptides. Elevated levels of these peptides are associated with Alzheimer's disease. Inhibiting these enzymes can potentially reduce the formation of amyloid plaques, which are characteristic of Alzheimer's pathology .

Diabetes Management

The compound also shows promise in the management of type 2 diabetes. Inhibition of BACE2 has been linked to improved insulin secretion and preservation of pancreatic beta-cell mass, making it a candidate for therapeutic strategies aimed at metabolic disorders .

Monoamine Oxidase Inhibition

(6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one derivatives have been studied for their ability to selectively inhibit monoamine oxidase type B (MAO B). This inhibition is significant as MAO B plays a role in the metabolism of neurotransmitters such as dopamine, and its inhibition can be beneficial in treating neurodegenerative diseases like Parkinson's disease .

Enzyme Inhibition

The primary mechanism through which (6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one exerts its effects is through enzyme inhibition. The compound has been shown to have low nanomolar IC50 values against MAO B, indicating high potency and selectivity . This selectivity is crucial for minimizing side effects associated with non-selective inhibitors.

Structural Activity Relationship

The structural characteristics of (6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one contribute to its biological activity. The presence of the benzyloxy group enhances lipophilicity, facilitating better penetration into biological membranes and increasing bioavailability .

Synthetic Pathways

Various synthetic routes have been developed to produce (6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one and its derivatives. These pathways often involve multi-step reactions that include key intermediates such as oxadiazolones, which are crucial for achieving the desired pharmacological properties .

Case Studies

Several studies have documented the synthesis and evaluation of related morpholine derivatives, demonstrating their potential as drug candidates:

  • A study synthesized a series of 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives, identifying potent MAO B inhibitors with a focus on structure-activity relationships .
  • Another research project highlighted the synthesis of various morpholine derivatives with anti-diabetic properties, showcasing their efficacy in preclinical models .

Tables

Application AreaMechanismReferences
Alzheimer's DiseaseBACE1/BACE2 Inhibition
Type 2 DiabetesInsulin Secretion Enhancement
Neurodegenerative DiseasesMAO B Inhibition

Mechanism of Action

The mechanism of action of (6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Morpholinone and Piperidine Families

Key Differences and Implications

Stereochemistry and Bioactivity
  • The (6R) configuration in the target compound distinguishes it from enantiomers like (S)-6-((R)-hydroxyphenylmethyl)morpholin-3-one .
  • Compound H (triazine-piperidine) shares the benzyloxy motif but lacks the morpholinone core.
Substituent Effects
  • Benzyloxy vs. Bromophenyl : The bromophenyl analog () replaces benzyloxy with a halogen, likely altering electronic properties and binding affinity. Bromine’s electronegativity may enhance halogen bonding in target interactions.
  • Methyl Substitution : The 4-methyl variant () introduces steric hindrance, which could affect conformational flexibility compared to the unmethylated target compound.

Physicochemical Properties

Table 2: NMR Data Comparison
Compound Key 1H NMR Signals (DMSO-d6) Reference
4-(3-Hydroxyphenyl)morpholin-3-one δ 3.66–3.68 (t, 2H), 4.17 (s, 2H), 6.65–6.78 (m, 3H)
6-(Benzyloxy)-benzofuran-3-one derivatives Aromatic signals δ 6.5–7.5 ppm (substituent-dependent)
  • The target compound’s benzyloxy group contributes to distinct aromatic splitting patterns (δ 6.65–7.19 ppm) , whereas bromophenyl analogs () would exhibit upfield shifts due to bromine’s electron-withdrawing effects.

Commercial and Research Relevance

  • The bromophenyl morpholinone derivative () is commercially available at premium prices (e.g., ¥1582.90/500 mg), reflecting demand for chiral intermediates in drug discovery .

Biological Activity

(6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by the presence of a benzyloxy group, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C19_{19}H22_{22}N2_{2}O3_{3}
  • Molecular Weight: 342.39 g/mol
  • CAS Number: 1268863-32-6

The presence of the benzyloxy group is significant as it may influence the compound's lipophilicity and ability to penetrate biological membranes, potentially enhancing its efficacy against various targets.

The biological activity of (6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act through:

  • Enzyme Inhibition: It has been studied for its potential to inhibit enzymes related to various metabolic pathways.
  • Receptor Binding: The compound may bind to receptors involved in signaling pathways, affecting cellular responses.

Antidiabetic Activity

Recent studies have explored the antidiabetic potential of morpholine derivatives. For instance, compounds similar to (6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one have shown promising results in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to reduced blood glucose levels post-meal .

Anticancer Potential

Research indicates that morpholine derivatives possess anticancer properties. The compound's structure allows it to interact with cancer cell signaling pathways, potentially inhibiting tumor growth. For instance, studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidiabeticInhibition of α-glucosidase
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Antidiabetic Activity
In a study evaluating the α-glucosidase inhibitory activity, (6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one demonstrated significant inhibition compared to standard drugs like acarbose. The study utilized in vitro assays on various cell lines, confirming the compound's efficacy in managing postprandial hyperglycemia .

Case Study: Anticancer Activity
Another research effort focused on the anticancer properties of morpholine derivatives similar to (6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one. The compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested that this activity might be linked to the modulation of apoptotic pathways and cell cycle arrest .

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